2-(2-Aminoethoxy)ethanethiol;hydrochloride
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Overview
Description
2-(2-Aminoethoxy)ethane-1-thiol hydrochloride is a chemical compound with the molecular formula C4H12ClNOS and a molecular weight of 157.66 g/mol. It is a derivative of thiol and amine, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)ethane-1-thiol hydrochloride typically involves the reaction of 2-(2-Aminoethoxy)ethanol with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of 2-(2-Aminoethoxy)ethane-1-thiol hydrochloride involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes steps such as distillation, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)ethane-1-thiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, simpler thiol derivatives from reduction, and various substituted products from nucleophilic substitution reactions .
Scientific Research Applications
2-(2-Aminoethoxy)ethane-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of thiol-based redox reactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)ethane-1-thiol hydrochloride involves its thiol and amino groups, which can interact with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, while the amino group can participate in hydrogen bonding and nucleophilic reactions. These interactions are crucial in its applications in redox biology and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the thiol group.
2-Aminoethanethiol hydrochloride: Contains a thiol group but has a different molecular structure.
2-(2-Dimethylamino)ethoxyethanol: Contains a dimethylamino group instead of an amino group.
Uniqueness
2-(2-Aminoethoxy)ethane-1-thiol hydrochloride is unique due to the presence of both amino and thiol groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2-aminoethoxy)ethanethiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS.ClH/c5-1-2-6-3-4-7;/h7H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKIKRFMTDMYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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